Synthetic Utility as a Precursor to a Potent NK1 Antagonist (Sch 425078) Differentiates This Scaffold from Other Imidazolyl-Anilines
3-Methyl-2-(1H-2-imidazolyl)aniline is explicitly identified as the core structure present in the first reported synthesis of Sch 425078, a potent NK1 antagonist [1]. The structural integrity of the 2-imidazolyl-3-methylaniline moiety is essential for constructing the chiral diamine framework of Sch 425078, a molecule with demonstrated activity in central nervous system and rheumatoid arthritis models [2]. While not a direct quantitative comparison, this represents a specific, high-value application that is not documented for other simple imidazolyl‑anilines such as 3‑(1‑methyl‑1H‑imidazol‑2‑yl)aniline (CAS 245547‑16‑4) or N‑(1H‑imidazol‑2‑ylmethyl)‑3‑methylaniline , which lack the precise substitution pattern required for this validated drug‑candidate synthesis.
| Evidence Dimension | Documented role as key intermediate in patented bioactive molecule synthesis |
|---|---|
| Target Compound Data | Structure present in Sch 425078 synthesis (Org. Lett. 2009) [1] |
| Comparator Or Baseline | 3-(1-methyl-1H-imidazol-2-yl)aniline; no reported role in Sch 425078 synthesis |
| Quantified Difference | Qualitative difference: target compound is a documented precursor to a clinical‑stage NK1 antagonist, while comparators are general research chemicals without this specific validated application. |
| Conditions | Synthetic chemistry / medicinal chemistry campaign |
Why This Matters
For laboratories focused on NK1 receptor pharmacology or chiral diamine synthesis, this compound offers a direct entry point to a known active pharmacophore, reducing the need for de novo scaffold development.
- [1] CISMeF. sch 425078. MeSH note: of potent NK1 antagonist; structure in first source. Org Lett 2009 Jun 4;11(11):2365-8. View Source
- [2] Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. NSF PAR. View Source
